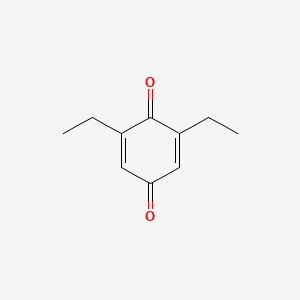

2,6-diethylcyclohexa-2,5-diene-1,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-diethylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-7-5-9(11)6-8(4-2)10(7)12/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSVZZQOVPGKRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)C=C(C1=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198403 | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,6-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50348-20-4 | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,6-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050348204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,6-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches

Established Synthesis Routes

Traditional methods for synthesizing dialkyl-p-benzoquinones primarily rely on the functionalization of aromatic precursors through alkylation and subsequent oxidation, or direct oxidation of appropriately substituted phenols.

Alkylation Approaches: Friedel-Crafts Alkylation of 1,4-Benzoquinone (B44022)

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds on aromatic rings. mt.compharmaguideline.com The reaction typically involves treating an aromatic compound with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.compharmaguideline.com The Lewis acid activates the alkyl halide, generating a carbocation electrophile which is then attacked by the electron-rich aromatic ring. mt.comlibretexts.org

Mechanism of Friedel-Crafts Alkylation:

Formation of Electrophile: The Lewis acid catalyst reacts with the alkyl halide to form a carbocation or a carbocation-like complex. mt.compharmaguideline.com

Electrophilic Attack: The aromatic ring acts as a nucleophile, attacking the carbocation. This step disrupts the ring's aromaticity and forms a resonance-stabilized intermediate known as a cyclohexadienyl cation. libretexts.org

Deprotonation: A weak base removes a proton from the intermediate, restoring aromaticity to the ring and regenerating the Lewis acid catalyst. mt.com

However, the direct Friedel-Crafts alkylation of 1,4-benzoquinone itself is challenging and not a commonly employed synthetic route. Several limitations hinder its effectiveness:

Substrate Reactivity: Quinones are electron-deficient α,β-unsaturated carbonyl compounds, which makes them poor substrates for electrophilic aromatic substitution. Standard methods for C-C bond formation often fail on quinones due to their unique electronic properties. nih.gov

Carbocation Rearrangement: The carbocation electrophile can undergo rearrangement to form a more stable carbocation, leading to a mixture of products. libretexts.org

Polyalkylation: The initial alkylation product can be more reactive than the starting material, leading to the addition of multiple alkyl groups. libretexts.org

Due to these significant limitations, alternative strategies are generally favored for the synthesis of alkyl-substituted benzoquinones.

Oxidative Cyclization of Substituted Precursors

Oxidative cyclization represents a powerful strategy in the synthesis of cyclic molecules, including quinone structures. researchgate.net This approach involves the formation of a ring structure from an acyclic precursor, driven by an oxidation step. While specific examples detailing the synthesis of 2,6-diethylcyclohexa-2,5-diene-1,4-dione via this method are not prevalent in the literature, the general principle can be applied. For instance, gold-catalyzed oxidative cyclization of terminal diynes has been shown to generate endocyclic vinyl carbene complexes, which can lead to the formation of various naphthoquinone derivatives under mild conditions. researchgate.net This highlights the potential of oxidative cyclization methodologies in constructing complex quinone systems from readily available starting materials. researchgate.net

Catalytic Oxidation of Phenolic Precursors: Copper-Mediated Pathways

A highly effective and common method for the synthesis of 2,6-disubstituted-p-benzoquinones is the catalytic oxidation of the corresponding 2,6-disubstituted phenols. Copper-based catalysts are particularly efficient for this transformation, utilizing molecular oxygen as the terminal oxidant. acs.orgnih.govelsevierpure.com

This pathway involves the oxidation of 2,6-diethylphenol. The copper catalyst facilitates the reaction, leading to the selective formation of the desired p-benzoquinone. A well-documented analogue is the oxidation of 2,6-dimethylphenol, which can yield either poly(2,6-dimethyl-1,4-phenylene oxide) or 3,3',5,5'-tetramethyldiphenoquinone, depending on the specific copper-amine catalyst system and reaction conditions. acs.org By carefully selecting the catalyst and conditions, the reaction can be directed towards the formation of the corresponding benzoquinone.

Another related method involves the use of salcomine, a cobalt-salen complex, as a catalyst for the selective oxygenation of 2,6-disubstituted phenols in N,N-dimethylformamide (DMF) to produce high yields of the corresponding p-benzoquinones. orgsyn.org For example, 2,6-di-tert-butyl-p-benzoquinone can be synthesized in 83% yield from 2,6-di-tert-butylphenol using this method. orgsyn.org

| Precursor | Catalyst System | Product | Yield |

| 2,6-di-tert-butylphenol | Salcomine / O₂ in DMF | 2,6-di-tert-butyl-p-benzoquinone | 83% orgsyn.org |

| 2,6-diphenylphenol | Salcomine / O₂ in DMF | 2,6-diphenyl-p-benzoquinone | 86% orgsyn.org |

| 2,6-dimethoxyphenol | Salcomine / O₂ in DMF | 2,6-dimethoxy-p-benzoquinone | 91% orgsyn.org |

Novel and Evolving Synthetic Paradigms

Modern synthetic chemistry continues to develop more efficient and selective methods for the construction of complex molecules. For substituted benzoquinones, these include advanced transition-metal-catalyzed reactions.

Rhodium-Catalyzed Carbon-Carbon Bond Formation in Substituted Benzoquinones

Rhodium catalysts have emerged as powerful tools for C-H bond activation and subsequent C-C bond formation, offering an atom-economical alternative to traditional cross-coupling reactions. nih.govunt.edu These methods often utilize a directing group within the substrate to guide the catalyst to a specific C-H bond, ensuring high selectivity. nih.gov

While direct rhodium-catalyzed ethylation of a benzoquinone ring is not a standard procedure, related transformations highlight the potential of this approach. For example, rhodium catalysis has been used to functionalize naphthoquinones with aryltrifluoroborates at elevated temperatures. nih.gov More broadly, rhodium-catalyzed reactions are extensively used for heteroatom-directed C-H functionalization, which streamlines the synthesis of complex molecules from simple precursors. nih.govunt.eduscinito.ai The development of rhodium-catalyzed methods that can directly functionalize the C-H bonds of a quinone ring remains an active area of research.

Nucleophilic Substitutions with Diverse Reactants (e.g., thiols, amines, diols)

The benzoquinone core is an electrophilic structure susceptible to nucleophilic attack. This reactivity can be harnessed to introduce a variety of functional groups onto the ring, typically through a Michael-type 1,4-addition. nih.govresearchgate.netnih.gov

Reaction with Thiols: Thiols readily react with substituted benzoquinones. The reaction of p-benzoquinone with alkanethiols can lead to a mixture of 2,5- and 2,6-bis(alkylsulfanyl) substituted products. researchgate.net The specific products formed depend on the substituents already present on the quinone ring. For instance, benzoquinones with electron-donating groups (like methyl) react with thiols via Michael addition. nih.gov In contrast, those with electron-withdrawing groups (like chlorine) can undergo vinylic substitution. nih.gov The reaction of 4-methyl-o-benzoquinone with thiols can proceed through a free radical chain mechanism, indicating the complexity of these transformations. acs.org

Reaction with Amines: Primary and secondary amines add to the carbonyl groups of aldehydes and ketones to form imines and enamines, respectively. unizin.orglibretexts.orgopenstax.org In the context of the quinone ring, amines can also participate in conjugate addition. The reaction of 2,5-dimethyl-p-benzoquinonediimine (a related structure) with N-acetyl-Cys involves the nucleophilic attack of the thiol group at the electrophilic positions of the ring. nih.gov Similarly, the reaction with the ε-amino group of lysine can lead to the formation of an enamine adduct. nih.gov

The table below summarizes the outcomes of nucleophilic additions to various benzoquinone derivatives.

| Benzoquinone Derivative | Nucleophile | Product Type | Reference |

| p-Benzoquinone | Alkanethiols | 2,5- and 2,6-bis(alkylsulfanyl) hydroquinones | researchgate.net |

| Methyl-p-benzoquinone (MBQ) | Nitrobenzenethiol (NBT) | 1:1 Michael addition product | nih.gov |

| 2,6-Dichlorobenzoquinone | Nitrobenzenethiol (NBT) | Disubstituted product via vinylic substitution | nih.gov |

| 2,5-Dimethyl-p-benzoquinonediimine | N-acetyl-Cysteine | Thiol addition to ring and imino group | nih.gov |

This inherent reactivity towards nucleophiles is a key chemical characteristic of the this compound scaffold, defining its interaction with biological molecules and its potential for further synthetic modification.

Strategies for Methoxy-Substituted Analogues

The introduction of methoxy groups onto the cyclohexa-2,5-diene-1,4-dione core is a key strategy for modifying the electronic properties and biological activity of the parent compound. Synthetic approaches primarily rely on the oxidation of corresponding methoxy-substituted phenols or the functionalization of pre-existing quinone scaffolds.

One of the most direct methods involves the oxidation of 2,6-dialkyl-4-methoxyphenols. This approach leverages readily available phenol precursors to generate the target p-benzoquinone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent influencing reaction conditions and yield. For instance, cerium(IV) ammonium nitrate (CAN) is a widely used oxidant for converting hydroquinone (B1673460) dimethyl ethers into their corresponding quinones. This method is effective for generating the quinone moiety from a stable precursor.

Another significant strategy involves the direct oxidation of substituted phenols. For example, 2,6-disubstituted phenols can be selectively oxygenated to the corresponding p-benzoquinones using catalysts like salcomine (bis(salicylidene)ethylenediiminocobalt(II)) in the presence of oxygen. This method has been successfully applied to prepare 2,6-dimethoxy-p-benzoquinone from the corresponding phenol.

Furthermore, specific methoxy-substituted quinones can be generated through unique reaction pathways. Research has shown that 2,6-dimethoxy-1,4-benzoquinone can be formed from the reaction of the sympathomimetic drug dimethophrine with sodium nitrite in an acidic aqueous solution nih.gov. This indicates that under specific conditions, complex precursors can be transformed into valuable substituted benzoquinones.

The synthesis of more complex analogues, such as 2,5-dimethoxy-3-alkyl-cyclohexa-2,5-diene-1,4-diones, often requires multi-step synthetic sequences. These routes may start with functionalized precursors that are built up and cyclized, with the quinone ring being formed or unmasked in a later step of the synthesis nih.gov. An example is the synthesis of 2-bromo-6-methoxy-1,4-benzoquinone from vanillin, which creates a versatile intermediate for further nucleophilic substitution or cross-coupling reactions acs.org.

| Starting Material | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|

| Substituted 1,4-Dimethoxybenzene | Cerium(IV) Ammonium Nitrate (CAN) | Substituted p-Benzoquinone | General Method |

| 2,6-Dimethoxyphenol | Salcomine, O₂ | 2,6-Dimethoxy-p-benzoquinone | General Method |

| Dimethophrine Hydrochloride | Sodium Nitrite, Acidic H₂O | 2,6-Dimethoxy-1,4-benzoquinone | nih.gov |

| Vanillin | 1. Bromination; 2. Oxidation (H₂O₂) | 2-Bromo-6-methoxy-1,4-benzoquinone | acs.org |

Stereochemical Control and Regioselectivity in Synthesis

Achieving control over the substitution pattern (regioselectivity) and the three-dimensional arrangement of atoms (stereochemistry) is paramount in modern organic synthesis for creating molecules with specific functions.

Regioselectivity in the synthesis of substituted cyclohexa-2,5-diene-1,4-diones is predominantly dictated by the electronic and steric nature of the substituents already present on the quinone ring, especially during nucleophilic addition reactions. The conjugated system of p-benzoquinones contains two electrophilic double bonds, and the positions of attack by nucleophiles are sensitive to directing effects.

In a symmetrically substituted compound like this compound, the two ethyl groups are weakly electron-donating and provide steric hindrance at the 2- and 6-positions. Nucleophilic attack, typically a Michael-type conjugate addition, is therefore directed to the electronically favorable and less sterically hindered 3- and 5-positions. The reaction of p-benzoquinone with various nucleophiles, such as thiols, can lead to a mixture of products including 2,5- and 2,6-disubstituted isomers, highlighting the competitive nature of the addition pathways researchgate.netnih.gov. The precise outcome depends on the nucleophile, solvent, and reaction conditions.

Theoretical studies employing frontier molecular orbital theory and analysis of partial atomic charges have become powerful tools for predicting the regioselectivity of these additions. These calculations can rationalize why certain positions on the quinone ring are more susceptible to nucleophilic attack than others acs.orgresearchgate.netrsc.org. For instance, in the reaction of anilines with 2-bromo-6-methoxy-1,4-benzoquinone, a Michael addition occurs at the C3 position rather than a substitution of the bromine atom at C2, a result that can be explained by computational analysis of the reaction intermediates and transition states acs.org.

| Factor | Description | Typical Outcome | Reference |

|---|---|---|---|

| Electronic Effects | Electron-donating groups (e.g., alkyl, methoxy) activate the ring towards attack, while electron-withdrawing groups deactivate it. The resonance and inductive effects direct the nucleophile. | Attack often occurs at positions meta or para to electron-donating groups. | rsc.org |

| Steric Hindrance | Bulky substituents (e.g., ethyl, tert-butyl) physically block the adjacent positions on the ring. | Nucleophilic attack is favored at the least sterically hindered carbon atoms. | libretexts.org |

| Nucleophile Type | The "hardness" or "softness" of a nucleophile can determine whether addition occurs at a carbonyl carbon (1,2-addition) or the double bond (1,4-addition). | Soft nucleophiles (e.g., thiols, organocuprates) typically favor 1,4-conjugate addition. | researchgate.net |

| Reaction Mechanism | The pathway can be a direct ipso-substitution or a two-step addition/elimination sequence, which can influence the final substitution pattern. | In 2,5-dihydroxy- rsc.orgnih.gov-benzoquinone, amines react via ipso-substitution while thiols follow an addition/elimination pathway. | rsc.org |

Stereochemical Control becomes relevant when a new chiral center is created during the synthesis. Since this compound is an achiral molecule, introducing stereocontrol requires either reacting it with a chiral reagent or performing an asymmetric reaction that differentiates between the two faces or the two identical double bonds of the molecule.

A powerful strategy for this is the catalytic asymmetric desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones nih.govresearchgate.net. In this approach, a chiral catalyst (e.g., an organocatalyst or a transition metal complex) selectively directs a reaction to one of the two enantiotopic double bonds of the quinone ring. This breaks the molecule's symmetry and can establish multiple stereocenters with high enantioselectivity. While not directly applied to the 2,6-diethyl parent compound, this principle represents a state-of-the-art method for generating chiral quinone-derived structures.

If the quinone substrate already possesses a stereocenter, subsequent reactions can be diastereoselective. The existing chiral center can direct an incoming nucleophile to one of the two diastereotopic faces of the double bond. The stereochemical outcome of such additions can often be predicted using established models like the Felkin-Anh model, which considers steric and electronic interactions in the transition state to favor the formation of one diastereomer over the other libretexts.org.

Mechanistic Investigations of Reactivity

Redox Chemistry and Electron Transfer Processes

The redox activity of the quinone moiety is central to the chemical reactivity of 2,6-diethylcyclohexa-2,5-diene-1,4-dione. This compound can undergo a series of electron and proton transfer reactions, leading to the formation of various redox states.

Reduction to Hydroquinones and Semiquinone Radicals

Quinones are effective electron acceptors and can be reduced via a two-step process. researchgate.net The addition of a single electron to this compound results in the formation of a semiquinone radical anion. This intermediate is a paramagnetic species that can be detected by techniques such as electron paramagnetic resonance (EPR) spectroscopy. researchgate.net The subsequent addition of a second electron and two protons yields the corresponding hydroquinone (B1673460), 2,6-diethylbenzene-1,4-diol. This two-electron, two-proton reduction is a reversible process, and the hydroquinone can be readily oxidized back to the parent quinone.

The stability and reactivity of the semiquinone radical are influenced by the nature of the substituents on the quinone ring. In the case of this compound, the electron-donating nature of the ethyl groups can influence the electron distribution in the radical species.

Electrochemical Behavior and Redox Potentials

| Compound | First Reduction Potential (E¹₁/₂) (V vs. SCE) | Second Reduction Potential (E²₁/₂) (V vs. SCE) | Solvent/Electrolyte |

|---|---|---|---|

| p-Benzoquinone | -0.51 | -1.14 | Acetonitrile/TEAP |

| 2,6-Dimethyl-p-benzoquinone | -0.63 | -1.32 | Acetonitrile/TEAP |

| 2,6-Di-tert-butyl-p-benzoquinone | -0.74 | -1.53 | Acetonitrile/TEAP |

This table presents representative data for related compounds to illustrate the effect of alkyl substitution on redox potentials. TEAP stands for tetraethylammonium (B1195904) perchlorate.

Proton-Coupled Electron Transfer (PCET) Mechanisms

The reduction of quinones in protic media is a classic example of a proton-coupled electron transfer (PCET) process. rsc.orgnih.gov In these reactions, the transfer of an electron and a proton can occur in a concerted or stepwise manner. nih.gov The specific pathway is dependent on factors such as the solvent, the pH of the medium, and the intrinsic properties of the quinone. rsc.org For this compound, the reduction to its hydroquinone involves the net transfer of two electrons and two protons. The kinetics and mechanism of this process are crucial in understanding its role in various chemical and biological systems.

Nucleophilic and Electrophilic Reaction Mechanisms

The electrophilic character of the carbon-carbon double bonds in the quinone ring makes this compound susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions Involving Ethyl Substituents

Direct nucleophilic substitution on the ethyl groups of this compound is not a typical reaction pathway. However, the benzylic protons on the α-carbon of the ethyl groups exhibit enhanced reactivity. chemistrysteps.com This reactivity is due to the stabilization of any resulting radical or anionic intermediate by the adjacent quinone ring. chemistrysteps.com

Under radical conditions, for instance, in the presence of initiators like N-bromosuccinimide (NBS) and light, halogenation can occur at the benzylic position. libretexts.org This reaction proceeds through a radical chain mechanism, where the stability of the benzylic radical intermediate is the driving force.

Similarly, strong bases can deprotonate the benzylic position to form a carbanion. This anion is resonance-stabilized by the quinone ring and can subsequently react with various electrophiles. These types of reactions allow for the functionalization of the ethyl side chains, leading to a diverse range of derivatives.

Addition-Elimination Pathways in Quinone Derivatives

The reactions of quinone derivatives, including this compound, with nucleophiles can proceed through several mechanistic pathways, with addition-elimination being a prominent route. This pathway typically involves an initial nucleophilic attack on the electron-deficient carbon atoms of the quinone ring, followed by the elimination of a leaving group.

In the context of this compound, which lacks a conventional leaving group on the ring, the reaction often proceeds via a Michael-type 1,4-conjugate addition. nih.gov In this mechanism, a nucleophile adds to one of the electrophilic carbon-carbon double bonds of the quinone system. This initial addition step leads to the formation of a hydroquinone intermediate after tautomerization. The subsequent "elimination" step in this context is the re-oxidation of the hydroquinone back to a quinone, often by another molecule of the starting quinone or an external oxidizing agent.

Studies on analogous 2,6-dialkyl-p-benzoquinones with various nucleophiles, such as thiols, have elucidated these pathways. For instance, the reaction of p-benzoquinone with alkanethiols results in 2-, 2,5-, and 2,6-conjugate addition products. researchgate.net The reaction begins with the nucleophilic attack of the thiol on a ring carbon, leading to a hydroquinone adduct. This adduct can then be oxidized to the corresponding substituted quinone. researchgate.net

In cases where a good leaving group is present on the quinone ring, a direct nucleophilic aromatic substitution (SNAr) can occur, which is a true addition-elimination mechanism. For halogenated quinones, the reaction with nucleophiles can proceed via either Michael addition or a direct nucleophilic vinylic substitution, where the halogen acts as the leaving group. nih.gov

Influence of Substituent Effects on Reactivity

The ethyl groups at the 2 and 6 positions of the cyclohexa-2,5-diene-1,4-dione ring exert a significant influence on its reactivity through both electronic and steric effects.

Electronic Effects: Alkyl groups, such as ethyl groups, are electron-donating through an inductive effect. This electron donation increases the electron density on the quinone ring, making it less electrophilic compared to unsubstituted p-benzoquinone. Consequently, this compound is expected to be less reactive towards nucleophiles. Experimental studies on various substituted benzoquinones have confirmed this trend. For example, the rate constants for the reaction of methyl- and tert-butyl-substituted benzoquinones with nitrobenzenethiol (NBT) were found to be lower than that of unsubstituted benzoquinone, indicating that electron-donating groups deactivate the quinone ring towards nucleophilic attack. nih.govrsc.org

| Benzoquinone Derivative | Substituents | Electronic Effect of Substituent | Relative Reactivity |

|---|---|---|---|

| p-Benzoquinone | None | Neutral | Baseline |

| 2-Methyl-p-benzoquinone | -CH3 | Electron-donating | Decreased |

| 2-tert-Butyl-p-benzoquinone | -C(CH3)3 | Electron-donating | Decreased |

| 2,6-Dichloro-p-benzoquinone | -Cl | Electron-withdrawing | Increased |

This table is a qualitative representation based on findings from studies on substituted benzoquinones, illustrating the general trend of how electron-donating and electron-withdrawing substituents affect reactivity towards nucleophiles. nih.govrsc.org

Rearrangement Reactions and Isomerization Pathways

While addition and substitution reactions are well-documented for p-benzoquinones, rearrangement and isomerization reactions of this compound are less commonly reported in the literature. However, analogous structures and related quinonoid systems can undergo such transformations under specific conditions, often photochemically or thermally induced.

For instance, certain ortho-quinones with alkyl substituents have been observed to isomerize to p-quinone methides. nih.gov This type of tautomerization, however, is more characteristic of o-quinones and depends heavily on the nature of the alkyl side chain. For p-benzoquinones like the 2,6-diethyl derivative, such isomerization is not a typical reaction pathway under normal conditions.

Photochemical reactions of substituted quinones can lead to various rearrangements. For example, irradiation of 2,6-diphenyl-p-benzoquinone in benzene (B151609) has been shown to yield a dimer, while in acetonitrile, it rearranges to form 2-hydroxy-4-phenyldibenzofuran. rsc.org While these examples involve aryl substituents, they highlight the potential for complex rearrangements in quinone systems upon photoexcitation.

In the context of the broader class of cyclohexadienes, isomerization from a 1,4-diene to a more conjugated 1,3-diene can be catalyzed by transition metals. researchgate.net However, for this compound, the dienone system is already conjugated, and such an isomerization would disrupt this conjugation.

Advanced Spectroscopic Elucidation and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that offers detailed insight into the molecular structure of a compound by probing the magnetic properties of atomic nuclei.

¹H NMR and ¹³C NMR Applications in Reaction Monitoring

Proton (¹H) and Carbon-13 (¹³C) NMR are pivotal in monitoring the synthesis of 2,6-diethylcyclohexa-2,5-diene-1,4-dione, for instance, through the oxidation of 2,6-diethylphenol. By acquiring spectra at various time points, chemists can track the consumption of reactants and the formation of products. The disappearance of the phenolic proton signal and the upfield shift of the aromatic proton signals of the starting material, coupled with the appearance of new signals characteristic of the quinone structure, allows for real-time analysis of the reaction's progress and efficiency.

The ¹H NMR spectrum of this compound is relatively simple. It features a singlet for the two equivalent vinyl protons on the quinone ring, a quartet for the methylene (B1212753) (-CH₂) protons, and a triplet for the methyl (-CH₃) protons of the two equivalent ethyl groups.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbons (C=O) are highly deshielded and appear significantly downfield. The sp² hybridized carbons of the ring (olefinic and ethyl-substituted) resonate in the intermediate region, while the sp³ hybridized carbons of the ethyl groups appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| C=O | - | ~187.5 |

| C=CH | ~6.5-6.6 | ~133.2 |

| C-Et | - | ~148.1 |

| -CH₂- | ~2.5 (quartet) | ~22.5 |

| -CH₃ | ~1.1 (triplet) | ~11.8 |

Elucidation of Intermediate Conformers

Due to the planarity and rigidity of the quinone ring system, this compound does not exhibit distinct stable conformers that can be isolated or studied under normal conditions. However, during its synthesis or in certain chemical reactions, short-lived intermediates with different spatial arrangements or conformations could potentially form. Advanced NMR techniques, including two-dimensional methods like COSY and HMBC, would be essential in such cases to elucidate the structure and connectivity of these transient species, providing critical insights into reaction mechanisms.

Vibrational Spectroscopy

Vibrational spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

FTIR spectroscopy is an effective method for confirming the key functional groups in this compound. The spectrum is dominated by a very strong and sharp absorption band characteristic of the conjugated carbonyl (C=O) groups. Another significant band arises from the carbon-carbon double bond (C=C) stretching within the quinone ring. The presence of the ethyl groups is confirmed by C-H stretching and bending vibrations. Spectroelectrochemical studies on similar quinones have identified the C=O peak at approximately 1655 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretch | Conjugated Ketone | 1650 - 1670 |

| C=C Stretch | Alkene (in-ring) | 1600 - 1640 |

| C-H Stretch | sp³ (Alkyl) | 2850 - 2975 |

| C-H Bend | sp³ (Alkyl) | 1370 - 1465 |

Mass Spectrometry for Molecular Identification and Reaction Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural clues through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Intermediate Tracking

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally useful for assessing the purity of a this compound sample and for monitoring its synthesis. The gas chromatograph separates the target compound from any starting materials, solvents, or byproducts. Each separated component then enters the mass spectrometer.

The mass spectrum of the pure compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (164.20 g/mol ). The fragmentation pattern provides structural confirmation. Common fragmentation pathways for dialkyl-substituted quinones include the loss of an alkyl group or the elimination of carbon monoxide (CO). Key expected fragments would include:

m/z = 164: The molecular ion [M]⁺.

m/z = 149: Loss of a methyl group [-CH₃] (from the ethyl substituent).

m/z = 135: Loss of an ethyl group [-CH₂CH₃]⁺.

m/z = 107: Loss of an ethyl group and carbon monoxide [-C₂H₅, -CO]⁺.

By monitoring the relative intensities of the GC peaks corresponding to reactants, intermediates, and the final product over time, the reaction can be effectively tracked and optimized.

Table of Compounds

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique pivotal for determining the molecular weight and structural features of moderately polar compounds like this compound. In positive-ion mode, this compound is expected to be detected primarily as its protonated molecule, [M+H]⁺, or as adducts with alkali metal ions, such as [M+Na]⁺ or [M+K]⁺, if salts are present in the solvent matrix. researchgate.net The molecular formula of this compound is C₁₀H₁₂O₂, corresponding to a molecular weight of 164.20 g/mol .

Tandem mass spectrometry (MS/MS) of the protonated molecular ion ([M+H]⁺ at m/z 165.09) would provide insight into its fragmentation pathways. The fragmentation of alkyl-substituted benzoquinones is characterized by several key processes, including cleavages of the alkyl side chains and fragmentation of the quinone ring. rsc.orgmiamioh.edu A consistent fragmentation pattern observed across various quinone derivatives is the neutral loss of one or more carbonyl groups (CO), which corresponds to a loss of 28 Da. nih.govacs.org For the diethyl-substituted quinone, the loss of the ethyl group (C₂H₅, 29 Da) through alpha-cleavage is also a highly probable fragmentation pathway. miamioh.edu

The expected fragmentation patterns are detailed in the table below.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

|---|---|---|---|

| 165.09 | 137.09 | CO (28 Da) | Loss of a carbonyl group from the quinone ring |

| 165.09 | 136.08 | C₂H₅ (29 Da) | α-cleavage resulting in the loss of an ethyl radical |

| 137.09 | 109.09 | CO (28 Da) | Sequential loss of the second carbonyl group |

| 136.08 | 108.08 | CO (28 Da) | Loss of a carbonyl group following ethyl radical loss |

Electronic Spectroscopy and Photochemical Behavior

UV-Visible (UV-Vis) Absorption Spectroscopy: Insights into Electronic Structure and Bandgaps

The electronic absorption spectrum of this compound, like other p-benzoquinones, is defined by characteristic electronic transitions within the quinone chromophore. The spectrum typically displays two main absorption bands corresponding to n→π* and π→π* transitions. nih.gov

The lower-energy, weaker absorption band, usually found in the visible or near-UV region (around 400-450 nm), is attributed to the symmetry-forbidden n→π* transition. This transition involves the excitation of a non-bonding electron from an oxygen lone pair to an antibonding π* orbital of the carbonyl group. The higher-energy, much more intense band, located in the UV region (around 240-290 nm), corresponds to a symmetry-allowed π→π* transition. nih.govresearchgate.net

The presence of electron-donating alkyl groups, such as the two ethyl groups at the 2- and 6-positions, typically induces a bathochromic (red) shift in the absorption maxima compared to the unsubstituted p-benzoquinone. nih.gov The specific positions and intensities of these bands are also influenced by the solvent polarity. nih.gov

| Transition Type | Expected λmax (nm) | Typical Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Orbital Origin |

|---|---|---|---|

| π→π | ~250 - 265 | > 10,000 | Promotion of an electron from a π bonding orbital to a π antibonding orbital |

| n→π | ~430 - 440 | < 500 | Promotion of a non-bonding electron from an oxygen lone pair to a π antibonding orbital |

Time-Resolved Spectroscopy for Excited State Dynamics

Time-resolved spectroscopy, particularly transient absorption (TA) spectroscopy, provides critical insights into the fate of molecules after photoexcitation. edinst.comnih.gov For this compound, excitation into its absorption bands initiates a series of rapid photophysical processes.

Upon excitation, the molecule is promoted to an excited singlet state (Sₙ). Following initial excitation, ultrafast internal conversion (IC) and vibrational relaxation typically occur on a femtosecond to picosecond timescale, populating the lowest excited singlet state (S₁). acs.org From the S₁ state, the molecule can decay back to the ground state (S₀) via fluorescence or non-radiative decay. However, for many quinones, efficient intersystem crossing (ISC) to the triplet manifold (T₁) is a dominant decay pathway. ias.ac.inresearchgate.net

A transient absorption experiment would monitor these processes in real-time. nih.gov After the initial pump pulse, the TA spectrum would reveal a ground-state bleach signal at wavelengths corresponding to the S₀→Sₙ absorption, along with broad excited-state absorption (ESA) features corresponding to S₁→Sₙ or T₁→Tₙ transitions. researchgate.net The decay of the S₁ state and the concomitant rise of the T₁ state can be tracked by monitoring their unique spectral signatures, allowing for the determination of the ISC rate constant. The triplet state is generally longer-lived (nanoseconds to microseconds) and is often the key intermediate in the photochemical reactions of cyclohexadienones. acs.org

| Process | Description | Typical Timescale | Spectroscopic Signature |

|---|---|---|---|

| Internal Conversion (IC) | Relaxation from higher excited singlet states (Sₙ) to the lowest excited singlet state (S₁). | < 1 ps | Rapid evolution of excited-state absorption (ESA) features. acs.org |

| Intersystem Crossing (ISC) | Transition from the S₁ state to the lowest triplet state (T₁). | ps to ns | Decay of S₁ ESA and fluorescence; rise of T₁ ESA. |

| Triplet State Decay | Relaxation of the T₁ state back to the ground state (S₀) or reaction to form photoproducts. | ns to µs | Decay of T₁ ESA and recovery of ground-state bleach. |

Photochemical Rearrangement Reactions of Cyclohexadienones

For an unsymmetrically substituted dienone like this compound, the reaction is initiated by the formation of a bond between C3 and C5 (or C5 and C3), leading to a bridged diradical intermediate. This is followed by electronic demotion to a zwitterionic intermediate, which subsequently rearranges to the final photoproduct. acs.org Given the symmetrical substitution pattern of the ethyl groups at the 2- and 6-positions, the initial bond formation can occur on either side of the ring, but leads to the same class of product.

Other potential photochemical pathways for p-benzoquinones include photodimerization, which can occur via [2+2] cycloaddition, and photocyclization, particularly when irradiated in different solvents. rsc.org For instance, irradiation of some substituted p-benzoquinones in benzene (B151609) can yield dimers, while in more polar solvents like acetonitrile, intramolecular cyclization products may be formed. rsc.org The specific reaction pathway taken by this compound would depend on experimental conditions such as the wavelength of irradiation and the nature of the solvent.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Applications

DFT is a widely used computational method that calculates the electronic structure of molecules to determine their properties. For a molecule like 2,6-diethylcyclohexa-2,5-diene-1,4-dione, DFT would be applied to understand various aspects of its chemical nature.

Prediction of Electron Density Distribution and Reactive Sites

DFT calculations can generate maps of electron density, which are fundamental to understanding a molecule's reactivity. The distribution of electrons indicates which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic). In substituted p-benzoquinones, the electronegative oxygen atoms of the carbonyl groups create significant electron-deficient character on the carbonyl carbons. The ethyl groups at the 2 and 6 positions, being weakly electron-donating, would slightly modulate this electron distribution compared to the unsubstituted p-benzoquinone. A Molecular Electrostatic Potential (MEP) map would visually represent these reactive areas, highlighting the negative potential around the oxygen atoms (sites for electrophilic attack) and positive potential near the ring carbons (sites for nucleophilic attack).

Calculation of Electronic Energies and Structures

A primary application of DFT is the optimization of the molecular geometry to find its lowest energy conformation. For this compound, these calculations would determine the precise bond lengths, bond angles, and the orientation of the ethyl groups relative to the quinone ring. The total electronic energy of the optimized structure is a key output, serving as a basis for calculating other thermodynamic properties. Studies on similar 2,6-disubstituted quinones have shown that the planarity of the ring is generally maintained.

Thermodynamic Energy Analysis of Redox Processes

Quinones are defined by their ability to undergo reversible reduction. DFT is used to calculate the thermodynamic favorability of these redox processes by determining the free energy change (ΔG) associated with the addition of one or two electrons to the molecule. The process involves calculating the total energies of the neutral quinone (Q), the semiquinone radical anion (Q•−), and the hydroquinone (B1673460) dianion (Q2−). The difference in these energies, combined with solvation energy models, allows for the theoretical prediction of the one-electron and two-electron reduction potentials. For this compound, the electron-donating nature of the ethyl groups is expected to make the molecule slightly harder to reduce compared to unsubstituted p-benzoquinone, thus resulting in a more negative redox potential.

Quantum Chemical Studies on Electronic Properties

Beyond DFT, other quantum chemical methods are used to probe the electronic characteristics that govern the optical and electrochemical behavior of molecules.

Investigation of Molecular Orbital Energy Levels (e.g., LUMO) and their Relation to Reduction Potentials

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to a molecule's electronic behavior. The energy of the LUMO is particularly important for quinones, as it represents the orbital that accepts an electron during reduction. A lower LUMO energy indicates that a molecule is a better electron acceptor and will have a more positive reduction potential. Theoretical studies consistently show a strong linear correlation between the calculated LUMO energy and the experimentally measured first reduction potential for series of related compounds. For this compound, the electron-donating ethyl groups would be expected to raise the energy of the LUMO, consistent with a more negative reduction potential compared to electron-withdrawn quinones.

Exploration of Linear and Non-Linear Optical Properties

Computational methods can also predict the optical properties of molecules. Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis spectra) by determining the energies of electronic transitions from the ground state to various excited states. Furthermore, calculations can predict non-linear optical (NLO) properties, such as the molecular hyperpolarizability (β). Significant NLO responses typically arise in molecules with strong electron donor and acceptor groups connected by a π-conjugated system. As this compound possesses a symmetric structure with only weakly electron-donating groups, it would not be expected to exhibit a large second-order NLO response.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Analyses

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.com For this compound and its potential derivatives, these models can be developed to predict reactivity, interaction profiles, and other key characteristics without the need for experimental testing of every compound. frontiersin.org

Correlation of Molecular Descriptors with Reactivity and Interaction Profiles

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. scirp.org For quinone derivatives, these descriptors can be broadly categorized and correlated with specific activities or properties.

Electronic Descriptors: These quantify the electronic aspects of the molecule. Examples include HOMO and LUMO energies, the HOMO-LUMO gap, Mulliken atomic charges, and dipole moment. scirp.org These descriptors are fundamentally linked to the redox reactivity of quinones. acs.org For instance, a lower LUMO energy for a derivative of this compound would suggest a higher redox potential and potentially greater reactivity in electron transfer processes. mdpi.com Atomic charges on the carbonyl carbons and vinylic carbons can indicate susceptibility to nucleophilic attack, a key reaction for many quinones. utc.eduresearchgate.net

Steric and Topological Descriptors: These describe the size, shape, and connectivity of the molecule. Examples include molecular weight, molecular volume, surface area, and topological indices (e.g., Kappa indices). nih.gov In the context of biological interactions, such as binding to an enzyme, steric descriptors are crucial. For example, in a QSAR study of heterocyclic quinones, steric factors were found to have a strong correlation with antifungal activity, indicating the importance of molecular shape for fitting into a biological target. nih.gov

Hydrophobicity Descriptors: The logarithm of the partition coefficient (logP) is the most common descriptor for hydrophobicity. It influences a molecule's solubility, membrane permeability, and binding to hydrophobic pockets in proteins.

By calculating a range of these descriptors for a series of related quinones and measuring a specific property (e.g., redox potential, reaction rate, or biological activity like cytotoxicity), a mathematical model can be constructed using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). mdpi.com This model highlights which descriptors, and by extension which structural features, are most important for the property .

| Descriptor Class | Example Descriptors | Relevance to Quinone Reactivity & Interactions |

| Electronic | LUMO Energy, HOMO-LUMO Gap, Atomic Charges | Correlates with redox potential and susceptibility to nucleophilic attack. mdpi.comscirp.org |

| Steric | Molecular Volume, Surface Area | Influences binding affinity to biological targets like enzymes. nih.gov |

| Topological | Connectivity Indices (e.g., Kappa-3) | Describes molecular shape and branching, affecting how the molecule interacts with its environment. nih.gov |

| Hydrophobicity | LogP | Governs solubility, membrane transport, and non-polar interactions. mdpi.com |

Predictive Modeling for Derivatives

Once a statistically valid QSAR/QSPR model is established, its primary utility is in predictive modeling. nih.gov This process allows for the virtual screening of novel derivatives of this compound before committing resources to their synthesis.

The predictive workflow is as follows:

Design a Virtual Library: A series of new derivatives is designed in silico by systematically modifying the parent structure of this compound. This could involve changing the alkyl substituents, adding electron-withdrawing or -donating groups, or altering the ring structure.

Calculate Descriptors: For each designed molecule in the virtual library, the same set of molecular descriptors used to build the original QSAR/QSPR model is calculated using computational chemistry software. frontiersin.org

Predict Activity/Property: The calculated descriptor values for each new derivative are fed into the QSAR/QSPR equation to predict its activity or property (e.g., redox potential, antifungal activity, etc.). frontiersin.org

For example, if a QSAR model for cytotoxicity in quinones showed that a lower LUMO energy and a higher logP value lead to increased activity, a medicinal chemist could design new derivatives of this compound with substituents that are predicted to lower the LUMO energy (e.g., cyano or chloro groups) and increase logP (e.g., longer alkyl chains). The model would then provide a predicted cytotoxicity for these new compounds, allowing researchers to prioritize the synthesis of the most promising candidates. frontiersin.org This predictive capability significantly accelerates the discovery and optimization of molecules with desired properties. frontiersin.org

Emerging Applications in Materials Science and Chemical Systems

Redox Flow Batteries (RFBs) as Energy Storage Components

Quinone-based organic molecules are promising candidates for active materials in aqueous organic redox flow batteries (AORFBs) due to their abundance, tunable properties, and fast redox kinetics. nih.govnih.gov These systems offer a potential alternative to traditional metal-based batteries for large-scale energy storage. nih.gov

Like other p-benzoquinone derivatives, 2,6-diethylcyclohexa-2,5-diene-1,4-dione can function as a redox-active species in an AORFB. Its core mechanism involves a reversible two-electron, two-proton reduction to form the corresponding hydroquinone (B1673460), 2,6-diethylbenzene-1,4-diol. This process allows for the storage and release of energy. The fundamental redox reaction is central to the battery's function, where the quinone/hydroquinone couple can act as either the negative (anolyte) or positive (catholyte) electrolyte, depending on its redox potential relative to the other half-cell. utwente.nl

In aprotic solvents, this reduction occurs in two distinct one-electron steps, forming a stable semiquinone radical anion intermediate (Q•⁻) before the formation of the dianion (Q²⁻). hep.com.cn

The performance and longevity of an AORFB are critically dependent on the solubility and chemical stability of its redox-active species. The two ethyl groups on the this compound molecule are hydrophobic, which can decrease its solubility in purely aqueous solutions compared to unsubstituted benzoquinone. However, these alkyl groups can also shield the quinone ring, potentially improving its stability against certain degradation pathways, such as unwanted side reactions with the solvent or other electrolyte components.

Research on other benzoquinone derivatives has shown a strong inverse correlation between the reduction potential of the quinone and its chemical stability or half-life in the electrolyte. nsf.gov Quinones with higher redox potentials tend to be more susceptible to degradation mechanisms like Michael addition. nsf.gov The electron-donating nature of the ethyl groups in this compound lowers its redox potential, which may contribute to enhanced chemical stability compared to unsubstituted or electron-withdrawing group-substituted benzoquinones.

Electronic Effects : Alkyl groups, such as ethyl, are electron-donating. They increase the electron density on the quinone ring, making it more difficult to reduce. Consequently, this leads to a lower (more negative) redox potential compared to unsubstituted p-benzoquinone. nih.gov

Steric Effects : The geometry and size of the substituents can also play a role. While the ethyl groups are not as bulky as tert-butyl groups, they still introduce some steric hindrance around the carbonyl groups, which can influence the solvation shell and the kinetics of electron transfer.

Computational and experimental studies on various substituted benzoquinones have consistently shown that electron-donating groups decrease the redox potential, while electron-withdrawing groups increase it. nih.gov This trend allows for the rational design of quinone molecules with specific potentials for targeted battery applications.

| Compound Name | Substituent at 2,6-positions | Expected Effect on Redox Potential | Notes |

|---|---|---|---|

| p-Benzoquinone | -H | Baseline | Reference compound. |

| 2,6-Dimethyl-p-benzoquinone | -CH₃ | Lower than p-Benzoquinone | Methyl groups are electron-donating. gjpb.de |

| This compound | -CH₂CH₃ | Slightly lower than 2,6-Dimethyl derivative | Ethyl groups have a slightly stronger inductive effect than methyl groups. |

| 2,6-Di-tert-butyl-p-benzoquinone | -C(CH₃)₃ | Lower than smaller alkyl derivatives | Bulky tert-butyl groups provide significant electron donation and steric effects. |

Catalytic Systems and Reaction Promotion

The redox activity of quinones allows them to act as catalysts or mediators in a variety of chemical reactions, particularly in oxidation processes.

The catalytic properties of this compound can be modified through chemical derivatization. The benzoquinone core is susceptible to various reactions that can introduce new functional groups, thereby altering its catalytic activity, selectivity, or stability. For instance, reactions like Thiele acetylation can introduce acetoxy groups, transforming the quinone into a substituted triacetoxybenzene, which can serve as a precursor for other catalysts. researchgate.net Additionally, nucleophilic addition reactions, such as those with thiols, can be used to functionalize the ring, although the existing ethyl groups may sterically direct the position of addition. nih.gov Such derivatizations could be employed to anchor the catalyst to a solid support or to fine-tune its electronic properties for a specific catalytic cycle.

The ethyl groups at the 2 and 6 positions exert significant steric hindrance. In catalysis, this can be both an advantage and a disadvantage. The steric bulk can control the approach of substrates to the catalytically active sites (the carbonyl oxygens and the ring itself), leading to enhanced selectivity for certain reactants or products. For example, in oxidation reactions where the quinone acts as a hydrogen acceptor, the ethyl groups may create a specific binding pocket that favors substrates of a particular size and shape.

Organic Electronics and Photonic Devices

The exploration of novel organic materials for electronic and photonic applications is a rapidly advancing field, driven by the promise of creating flexible, lightweight, and cost-effective devices. Within this context, quinone derivatives are a significant class of compounds due to their inherent redox activity and tunable electronic properties. sci-hub.stontosight.ai While direct and extensive research on this compound in this domain is still emerging, its structural features as a substituted p-benzoquinone suggest its potential as a valuable component in organic electronics and photonics. The introduction of substituents, such as the diethyl groups in this case, onto the benzoquinone ring is known to profoundly influence the electronic properties and reactivity of the parent molecule, allowing for the rational design of derivatives with specific characteristics for a wide array of applications.

Semiconductor Components in Molecular Electronics

Molecular electronics represents a frontier in miniaturization, aiming to use single molecules or small ensembles of molecules as active electronic components. Quinones, with their characteristic electron-accepting nature, are prime candidates for n-type organic semiconductors, a class of materials that is less common but equally important as their p-type counterparts. The development of high-performance n-type organic semiconductors is crucial for the fabrication of efficient organic electronic devices such as organic thin-film transistors (OTFTs).

The core of this compound's potential in this area lies in its quinonoid structure, which is capable of participating in stable and reversible reduction-oxidation (redox) cycles. This redox activity is fundamental to its ability to accept and transport electrons, a key requirement for an n-type semiconductor. The two ethyl groups at the 2 and 6 positions of the p-benzoquinone ring can modulate the molecule's electronic properties, such as its electron affinity and reorganization energy upon charge transfer. These parameters are critical in determining the efficiency of charge transport in a molecular semiconductor. While specific experimental data on the charge carrier mobility of this compound is not yet widely available, research on analogous substituted benzoquinones provides a strong basis for its potential. For instance, other quinone derivatives have been successfully synthesized and characterized as small molecule organic semiconductors for various photovoltaic applications. researchgate.net The performance of these related compounds underscores the promise of the quinone scaffold in molecular electronics.

Below is a table summarizing the properties of related quinone derivatives, illustrating the impact of different substituents on their potential as organic semiconductors.

| Compound Name | Key Properties and Potential Applications |

| 2,6-dimethyl-p-benzoquinone | A derivative of p-benzoquinone with two methyl groups, it is studied for its role in electron transport and as an intermediate in various syntheses. indiamart.com |

| 2,6-Di-tert-butyl-p-benzoquinone | The bulky tert-butyl groups provide steric hindrance, influencing the molecule's stability and reactivity. It is used as an oxidant and has been explored in bioelectrochemical applications. |

| Tetracyanoquinodimethane (TCNQ) | A strong electron acceptor known for its use in creating highly conductive organic charge-transfer salts. |

| 2,3,5,6-tetrafluoro-tetracyano-1,4-benzoquinodimethane (F4-TCNQ) | A halogenated derivative of TCNQ, it is a common p-dopant in organic electronics due to its high electron affinity. |

Building Blocks for Optoelectronic Materials

Optoelectronic materials are those that can interact with light to produce an electrical signal, or vice versa. They form the basis of devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and photodetectors. The unique optical and electrical properties of quinone-rich polymers and other derivatives make them attractive building blocks for these materials. sci-hub.st The ability of the quinone moiety to engage in photoinduced electron transfer processes is central to its utility in optoelectronics.

The this compound molecule possesses a conjugated system that is responsible for its absorption of light in the visible or near-ultraviolet region of the electromagnetic spectrum. Upon absorption of a photon, the molecule is promoted to an excited state, from which it can transfer an electron to a suitable donor molecule. This photoinduced electron transfer is the fundamental process that drives the operation of organic solar cells. In this context, this compound could potentially be used as an electron acceptor material in the active layer of an OPV, paired with a suitable electron-donating polymer or small molecule.

Furthermore, the versatility of quinone chemistry allows for the incorporation of this compound into larger molecular architectures, such as polymers or dendrimers. By functionalizing the quinone core or by using it as a monomer in polymerization reactions, new materials with tailored optoelectronic properties can be synthesized. For example, quinone-functionalized hybrid materials are being designed for a variety of energy-harvesting and -storage systems, including artificial photosynthetic platforms and dye-sensitized solar cells. sci-hub.st The diethyl substituents on the quinone ring can enhance the solubility of the molecule in organic solvents, which is a significant advantage for the solution-based processing techniques commonly used in the fabrication of large-area organic electronic devices.

The following table outlines the potential roles of this compound as a building block in optoelectronic materials, based on the known properties of the quinone chemical class.

| Potential Role | Underlying Principle | Potential Device Application |

| Electron Acceptor | The quinone core can accept electrons from a photo-excited donor material. | Organic Photovoltaics (OPVs) |

| Monomer for Conductive Polymers | Can be polymerized to form a polymer backbone with quinone moieties, enabling charge transport. | Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs) |

| Component in Charge-Transfer Complexes | Can form complexes with electron-donating molecules, leading to materials with novel optical and electronic properties. | Photodetectors, Electrochromic Devices |

Biological Interaction Mechanisms and Enzymatic Modulation

Molecular Mechanisms of Redox Activity in Biological Contexts

The biological activity of 2,6-diethylcyclohexa-2,5-diene-1,4-dione is intrinsically linked to the redox chemistry of its p-benzoquinone core. Quinones are a class of compounds that can undergo reversible reduction-oxidation (redox) reactions, a capability that allows them to participate in and influence a variety of biological electron transfer processes. The central mechanism involves the acceptance of one or two electrons, often coupled with protons, to form semiquinone radical anions or hydroquinones, respectively. nih.gov

In a biological environment, this redox cycling can be catalyzed by various enzymes, such as NADPH-cytochrome P450 reductase. nih.gov The process begins with the one-electron reduction of the quinone (Q) to a semiquinone radical anion (Q•−). This highly unstable intermediate can then readily transfer its extra electron to molecular oxygen (O₂), regenerating the parent quinone and producing a superoxide anion radical (O₂•−). This cycle can repeat, consuming cellular reducing equivalents like NADPH and generating significant amounts of reactive oxygen species. nih.gov

The electrochemical properties of the quinone, such as its redox potential, are modulated by the substituents on the ring. The two ethyl groups at the 2 and 6 positions of this compound are weakly electron-donating. This electronic effect can slightly alter the redox potential compared to unsubstituted p-benzoquinone, thereby influencing the thermodynamics of its electron transfer reactions with biological molecules. The redox potential ultimately affects the compound's prooxidant and/or antioxidant properties and its resulting biological effects. nih.gov

The redox process for a generic p-benzoquinone in an aprotic environment, similar to the lipophilic interior of a cell membrane, typically involves two successive one-electron transfer steps to form the anion radical and then the dianion. acs.org In aqueous environments, these electron transfers are often coupled with protonation, leading to the formation of the hydroquinone (B1673460). acs.org This ability to accept and donate electrons allows quinones to shuttle electrons between different cellular components, potentially disrupting normal electron transport chains.

| Redox State | Chemical Species | Key Characteristics |

|---|---|---|

| Oxidized | Quinone (Q) | Parent compound, electron acceptor. |

| Intermediate | Semiquinone Radical Anion (Q•−) | Product of one-electron reduction; highly reactive with molecular oxygen. nih.gov |

| Reduced | Hydroquinone (QH₂) | Product of two-electron, two-proton reduction; can be re-oxidized to the quinone. |

Interaction with Enzymes and Biomolecular Targets

The reactivity of this compound, driven by its electrophilic nature and redox capabilities, allows it to interact with a range of biomolecular targets, including enzymes.

Studies on a homologous series of n-alkyl-substituted ubiquinones binding to photosynthetic reaction centers have shown that the hydrocarbon tail interacts significantly with the protein interior. nih.gov These studies reveal that steric constraints play a crucial role in accommodating the alkyl substituents, and that the tail can adjust the position of the quinone ring within the binding site. nih.gov This suggests that the ethyl groups of this compound are critical in determining its binding orientation and affinity for specific enzyme targets.

Quinones and related phenolic compounds are known to inhibit various enzymes through different mechanisms.

Xanthine Oxidase (XO): Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid, a process that also generates reactive oxygen species. mdpi.comfrontiersin.org Inhibition of XO is a therapeutic strategy for conditions like gout. frontiersin.org While direct inhibition by this compound has not been specifically reported, many phenolic compounds, which are structurally related to the hydroquinone form of the compound, are known potent inhibitors of XO. nih.govmdpi.com The inhibition mechanism often involves binding to the molybdenum active site of the enzyme. frontiersin.org Given its redox activity, the compound could potentially interfere with the electron transfer steps within the XO catalytic cycle. mdpi.com

FabZ: The type II fatty acid synthesis (FAS-II) pathway is essential in organisms like the malaria parasite Plasmodium falciparum. uzh.ch One of the key enzymes in this pathway is β-hydroxyacyl-ACP dehydratase (FabZ). Certain flavonoids, which share structural similarities with quinones, have been shown to inhibit FabZ competitively, suggesting they interact with the substrate binding site. uzh.ch The ability of a single compound to inhibit multiple enzymes in the same pathway highlights a potential mechanism for increased efficacy. uzh.ch The electrophilic nature of the p-benzoquinone ring could potentially lead to covalent modification of active site residues in enzymes like FabZ.

Deubiquitinating Enzymes (DUBs): DUBs are proteases that regulate protein stability and signaling by removing ubiquitin from substrate proteins. nih.gov Their dysregulation is implicated in diseases like cancer, making them attractive therapeutic targets. nih.govnih.gov Some small molecule inhibitors of DUBs function by reacting with the catalytic cysteine residue in the active site. As a Michael acceptor, this compound has the chemical potential to act as an irreversible inhibitor of cysteine proteases like DUBs through covalent alkylation of the active site thiol.

A primary mechanism of biological action for many quinones is the generation of reactive oxygen species (ROS) through redox cycling. nih.gov As described in section 7.1, the enzymatic one-electron reduction of this compound to its semiquinone radical can initiate a futile cycle. In this cycle, the semiquinone transfers an electron to molecular oxygen to form the superoxide anion (O₂•−). nih.gov

This process leads to two main consequences: the depletion of cellular reducing equivalents (e.g., NADPH) and the accumulation of ROS. The superoxide anion can be converted by superoxide dismutase (SOD) into hydrogen peroxide (H₂O₂). Subsequently, in the presence of transition metals like iron (Fe²⁺), hydrogen peroxide can be reduced via the Fenton reaction to generate the highly reactive hydroxyl radical (•OH). nih.gov This cascade of ROS production can overwhelm cellular antioxidant defenses, leading to oxidative stress, which is characterized by damage to vital macromolecules such as DNA, lipids, and proteins. nih.gov Studies on other quinones have demonstrated a direct correlation between their cytotoxicity and their ability to generate ROS and deplete cellular glutathione (GSH). nih.gov

The size and nature of substituents on the quinone ring significantly influence protein binding and reactivity. The ethyl groups at the 2 and 6 positions of this compound exert considerable steric hindrance. This steric bulk can affect how the molecule fits into an enzyme's active site.

Research on quinone binding to protein sites has demonstrated that strong steric constraints can oppose the accommodation of alkyl tails in their most stable, extended conformation. nih.gov This implies that there is an optimal size and shape for substituents to achieve high binding affinity. For this compound, the ethyl groups may prevent access to certain binding pockets that could accommodate smaller groups like methyls, but they might also enhance binding to other sites that have complementary hydrophobic pockets. Furthermore, this steric hindrance can direct the regioselectivity of nucleophilic attacks, favoring the unsubstituted positions on the ring and thus influencing how the molecule covalently interacts with protein residues.

Environmental Transformation Pathways

Once released into the environment, this compound is subject to various transformation and degradation processes. P-benzoquinones and their reduced hydroquinone forms are known to interconvert in the environment through both biotic and abiotic processes.

These compounds are generally not considered persistent. In soil, hydroquinone, the reduced form of p-benzoquinone, has been observed to undergo complete primary degradation within 24 hours. The degradation is expected for p-benzoquinones as well. In the atmosphere, volatilized p-benzoquinones are expected to degrade through reactions with photochemically produced hydroxyl radicals and ozone.

Substituted p-benzoquinones are recognized as transformation products that can arise during the oxidative treatment of water containing phenolic precursors, such as through ozonation or chlorination. researchgate.netnih.gov Studies have shown that ozonation of p-alkyl-substituted phenols readily yields p-benzoquinones. nih.gov Therefore, a potential environmental source of this compound is the oxidative degradation of 2,6-diethylphenol.

The environmental fate of the structurally similar compound 2,6-di-tert-butyl-p-benzoquinone can provide insights. Data for this analogue suggests a potential for bioconcentration in aquatic organisms, although it is also expected to biodegrade. epa.gov

| Environmental Compartment | Potential Transformation/Fate | Notes |

|---|---|---|

| Soil | Biodegradation | Parent compound p-benzoquinone is rapidly degraded in soil. |

| Water | Redox Interconversion, Biodegradation | Interconverts with its hydroquinone form. Can be formed from oxidation of phenolic pollutants. nih.gov |

| Atmosphere | Photochemical Degradation | Reacts with hydroxyl radicals and ozone. |

Q & A

Q. How can researchers differentiate between tautomeric forms of this compound in solution?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.